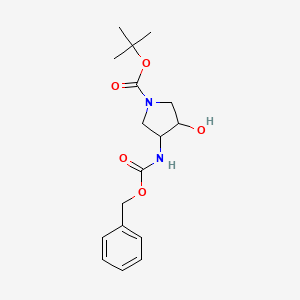
(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol
描述
(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group, a hydroxy group, and a tert-butyl ester group. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the hydroxy group and the tert-butyl ester group. The reaction conditions often involve the use of protecting groups, catalysts, and specific solvents to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the benzyloxycarbonyl group can produce the free amine.
科学研究应用
(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the hydroxy and tert-butyl ester groups can participate in various chemical transformations. The compound’s effects are mediated through its ability to undergo selective reactions, making it a valuable tool in organic synthesis.
相似化合物的比较
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrolidine structure but differs in its functional groups and applications.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure and are used in biomedical applications.
Uniqueness
(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications in various fields of research. Its ability to undergo selective oxidation, reduction, and substitution reactions makes it a valuable compound in organic synthesis and scientific studies.
属性
分子式 |
C17H24N2O5 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
tert-butyl 3-hydroxy-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-9-13(14(20)10-19)18-15(21)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21) |
InChI 键 |
QBBSDMSNGMRKCQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














